4-Amino-2-fluorobenzoic acid
Overview
Description
4-Amino-2-fluorobenzoic acid: is an organic compound with the molecular formula C7H6FNO2 and a molecular weight of 155.13 g/mol . It is a derivative of benzoic acid, characterized by the presence of an amino group at the 4-position and a fluorine atom at the 2-position on the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-Amino-2-fluorobenzoic acid typically involves multiple steps. One common method starts with m-fluoroaniline as the raw material. The synthetic route includes:
Amino Protection: The amino group is protected using benzyl chloride.
Formylation: The protected amino group undergoes a Vilsmeier-Haack reaction to introduce a formyl group.
Oxidation: The formyl group is oxidized to a carboxylic acid using Pinnick oxidation.
Hydrogenation: The nitro group is reduced to an amino group using Pd/C hydrogenation
Industrial Production Methods: For industrial production, the process is optimized for cost-effectiveness and safety. The use of m-fluoroaniline as a starting material is advantageous due to its availability and lower cost. The process involves standard organic synthesis techniques, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2-fluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro compounds.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate or potassium dichromate.
Reduction: Lithium aluminum hydride or hydrogenation with Pd/C.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoic acids
Scientific Research Applications
4-Amino-2-fluorobenzoic acid is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Amino-2-fluorobenzoic acid involves its interaction with specific molecular targets. The amino and fluorine groups on the benzene ring allow it to participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of enzymes and influence metabolic pathways .
Comparison with Similar Compounds
- 2-Amino-4-fluorobenzoic acid
- 2-Amino-5-fluorobenzoic acid
- 4-Amino-2-methoxybenzoic acid
- 4-Amino-3-bromobenzoic acid
Comparison: 4-Amino-2-fluorobenzoic acid is unique due to the specific positioning of the amino and fluorine groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it offers a unique combination of properties that make it valuable in various applications .
Properties
IUPAC Name |
4-amino-2-fluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHERSCUZBKDVOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00307208 | |
Record name | 4-Amino-2-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00307208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
446-31-1 | |
Record name | 446-31-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190362 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Amino-2-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00307208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-2-fluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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